REACTION_SMILES
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[CH3:20][C:21](=[O:22])[OH:23].[N:16]([O-:17])=[O:18].[NH2:1][c:2]1[cH:3][c:4](=[O:15])[nH:5][c:6](=[O:14])[n:7]1[CH2:8][c:9]1[cH:10][cH:11][cH:12][o:13]1.[Na+:19].[OH2:24]>>[NH2:1][c:2]1[c:3]([NH2:16])[c:4](=[O:15])[nH:5][c:6](=[O:14])[n:7]1[CH2:8][c:9]1[cH:10][cH:11][cH:12][o:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(=O)[nH]c(=O)n1Cc1ccco1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1c(N)n(Cc2ccco2)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |